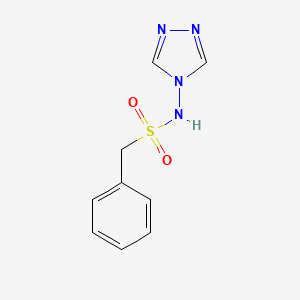![molecular formula C18H27N3O3 B5509437 1-(2-{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-2-piperidinyl}ethyl)-2-pyrrolidinone](/img/structure/B5509437.png)
1-(2-{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-2-piperidinyl}ethyl)-2-pyrrolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule with several functional groups. It contains an isoxazole ring, which is a five-membered heterocyclic moiety commonly found in many commercially available drugs . The molecule also contains a piperidine ring and a pyrrolidinone group .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCC(C)c1cc(on1)C(=O)N2CCCCC2CCN3CCCC3=O . This indicates the presence of an isoxazole ring, a piperidine ring, and a pyrrolidinone group in the molecule.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has shown that compounds with complex structures similar to the one mentioned are used in synthesizing polyfunctional pyrazolyl-substituted monocyclic pyridines and other heterocyclic compounds. These syntheses often involve cascades of reactions starting from conjugate additions, demonstrating the utility of such compounds in constructing novel heterocyclic frameworks with potential applications in medicinal chemistry and material science (Latif et al., 2003).
Sensor Development
A heteroatom-containing organic fluorophore designed for sensing applications exhibits intramolecular charge transfer (ICT) and aggregation-induced emission (AIE) characteristics. This study underscores the application of structurally complex molecules in developing fluorescent sensors for detecting pH changes in various environments, showcasing their potential in analytical chemistry and environmental monitoring (Yang et al., 2013).
Study on Intramolecular Reactions
Investigations into intramolecular 1,3-dipolar cycloadditions for synthesizing isoxazolo-annulated pyrrolidines, piperidines, and azepanes reveal the importance of nitrones and nitrile oxides in forming these structures. This research highlights the compound's role in generating diverse cyclic structures, essential for developing pharmacologically active molecules (Würdemann & Christoffers, 2014).
Biological Activity
A study on pyrrolidinyl and piperidinyl derivatives, designed as analogues of specific agonists, demonstrates the synthesis and evaluation of these compounds for biological activities. While directly not related to the compound , this research provides insights into how structural modifications can impact the biological activity of heterocyclic compounds, relevant for drug discovery and development (Byberg et al., 1987).
Future Directions
The future directions for this compound could involve further exploration of its potential uses in drug discovery, given the prevalence of isoxazole rings in many commercially available drugs . Additionally, the development of eco-friendly synthetic strategies for isoxazoles could be a promising area of research .
properties
IUPAC Name |
1-[2-[1-(3-propan-2-yl-1,2-oxazole-5-carbonyl)piperidin-2-yl]ethyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-13(2)15-12-16(24-19-15)18(23)21-10-4-3-6-14(21)8-11-20-9-5-7-17(20)22/h12-14H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOKHWOODDBZALA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=C1)C(=O)N2CCCCC2CCN3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-{1-[(3-Isopropyl-5-isoxazolyl)carbonyl]-2-piperidinyl}ethyl)-2-pyrrolidinone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{4-[4-(2-naphthoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5509359.png)


![ethyl 4-{[(2-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B5509400.png)
![7,10-dimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5509415.png)
![1-{4-[(2-phenyl-4-quinazolinyl)amino]phenyl}ethanone](/img/structure/B5509423.png)
![N-[(5-{[6-(hydroxymethyl)-1,4-oxazepan-4-yl]methyl}-2-furyl)methyl]-N-methylmethanesulfonamide](/img/structure/B5509431.png)
![4-{[(4-chlorophenyl)thio]methyl}-N,N-diethylbenzamide](/img/structure/B5509432.png)
![2-{2-oxo-2-[4-(2-pyridinyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]ethyl}-1(2H)-phthalazinone](/img/structure/B5509436.png)
![(1S*,5R*)-6-benzyl-3-(2,6-difluorobenzoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5509443.png)
![3,4,7-trimethyl-2-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-1H-indole](/img/structure/B5509454.png)
![({5-[1-(1H-1,2,3-benzotriazol-5-ylcarbonyl)piperidin-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5509457.png)
![1-{[5-(ethylthio)-2-thienyl]carbonyl}-3-azepanamine hydrochloride](/img/structure/B5509465.png)
![8-[3-(benzylthio)propanoyl]-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5509467.png)